molecular formula C20H22ClNO4S B2567431 Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 328037-97-4

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2567431
CAS RN: 328037-97-4
M. Wt: 407.91
InChI Key: JSCSXXCVXWHETR-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a thiophene-based compound . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds, including “Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate”, is characterized by a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including our compound of interest, are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives show anti-inflammatory properties . They can be used to develop new drugs for treating diseases caused by inflammation.

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties . They can be used in the development of new antimicrobial agents.

Anticancer Properties

Thiophene derivatives have shown anticancer properties . They can be used in the development of new anticancer drugs.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to protect metals from corrosion.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

Thiophene-based compounds, including “Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate”, have a wide range of applications and biological effects, making them a promising area for future research . They are essential in industrial chemistry and material science as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c1-3-25-20(24)18-15-10-12(2)4-9-16(15)27-19(18)22-17(23)11-26-14-7-5-13(21)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCSXXCVXWHETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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